molecular formula C16H10 B13962722 Dibenzo(a,e)cyclooctene, 5,6-didehydro- CAS No. 53397-66-3

Dibenzo(a,e)cyclooctene, 5,6-didehydro-

Cat. No.: B13962722
CAS No.: 53397-66-3
M. Wt: 202.25 g/mol
InChI Key: GVOYLOQRZIUYOL-UHFFFAOYSA-N
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Description

Dibenzo(a,e)cyclooctene, 5,6-didehydro- is an organic compound with the molecular formula C16H10. It is a derivative of dibenzo[a,e]cyclooctene, characterized by the presence of a dehydrogenated double bond at the 5,6 position. This compound is notable for its unique structural features, including an eight-membered ring fused with two benzene rings, which imparts significant strain and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(a,e)cyclooctene, 5,6-didehydro- typically involves the dehydrogenation of dibenzo[a,e]cyclooctene. One common method is the oxidative dehydrogenation using reagents such as palladium on carbon (Pd/C) under an oxygen atmosphere. This reaction is carried out at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond .

Industrial Production Methods

These processes would utilize continuous flow reactors and optimized conditions to maximize yield and purity, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(a,e)cyclooctene, 5,6-didehydro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as palladium on carbon (Pd/C) and oxygen are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.

Major Products

Scientific Research Applications

Dibenzo(a,e)cyclooctene, 5,6-didehydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo(a,e)cyclooctene, 5,6-didehydro- involves its interaction with molecular targets through its strained ring system and reactive double bond. These interactions can lead to the formation of radical species and subsequent reactions with various biomolecules. The compound’s unique structure allows it to engage in specific pathways, potentially influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo(a,e)cyclooctene, 5,6-didehydro- is unique due to its specific dehydrogenated double bond, which imparts distinct reactivity and strain to the molecule. This makes it particularly valuable in synthetic chemistry and materials science, where such properties are often sought after .

Properties

CAS No.

53397-66-3

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,12,14-heptaen-10-yne

InChI

InChI=1S/C16H10/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-10H

InChI Key

GVOYLOQRZIUYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C=CC2=C1

Origin of Product

United States

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